molecular formula C9H6ClN3O2S B6340669 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole CAS No. 1221342-62-6

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole

Cat. No.: B6340669
CAS No.: 1221342-62-6
M. Wt: 255.68 g/mol
InChI Key: XDDUFFPJLSISPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 5-position and a 4-nitrophenylmethyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzyl chloride with thiosemicarbazide to form the intermediate 4-nitrobenzylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Reaction Conditions:

    Step 1: Reaction of 4-nitrobenzyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an appropriate solvent like ethanol or methanol.

    Step 2: Cyclization of the intermediate using phosphorus oxychloride (POCl3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Cyclization: Cyclization agents such as phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2).

Major Products Formed

    Reduction of Nitro Group: Formation of 5-Chloro-3-[(4-aminophenyl)methyl]-1,2,4-thiadiazole.

    Substitution of Chloro Group: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-[(4-aminophenyl)methyl]-1,2,4-thiadiazole
  • 3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazole
  • 5-Chloro-1,2,4-thiadiazole

Uniqueness

5-Chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole is unique due to the presence of both the chloro and nitrophenylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2S/c10-9-11-8(12-16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDUFFPJLSISPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NSC(=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.